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molecular formula C8H7N3O2 B187038 1-Methyl-5-nitro-1H-indazole CAS No. 5228-49-9

1-Methyl-5-nitro-1H-indazole

Cat. No. B187038
M. Wt: 177.16 g/mol
InChI Key: JHPMRMBDPINHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08067592B2

Procedure details

To a stirred solution of 1-methyl-5-nitroindazole (3.24 g, commercially available) in concentrated hydrochloric acid (75 ml) was added iron powder (3.53 g) in portions over 10 minutes, allowing the reaction temperature to gradually rise to 52° C. On complete addition, the reaction mixture was heated to 70-75° C. for 1 hour, cooled to ambient temperature and stored for 18 hours. The mixture was chilled by the addition of ice then taken to pH 9 with aqueous sodium hydroxide filtered and the filtrate and insoluble solids extracted with ethyl acetate (three times). The extracts were combined, washed with brine and dried over magnesium sulphate then evaporated under reduced pressure to give 5-amino-1-methylindazole as a pale brown solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
3.53 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][C:7]([N+:11]([O-])=O)=[CH:8][CH:9]=2)[CH:4]=[N:3]1.[OH-].[Na+]>Cl.[Fe]>[NH2:11][C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[N:2]([CH3:1])[N:3]=[CH:4]2 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=CC2=CC(=CC=C12)[N+](=O)[O-]
Name
Quantity
75 mL
Type
solvent
Smiles
Cl
Name
Quantity
3.53 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to gradually rise to 52° C
ADDITION
Type
ADDITION
Details
On complete addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was chilled by the addition of ice
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate and insoluble solids extracted with ethyl acetate (three times)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
then evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC=1C=C2C=NN(C2=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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